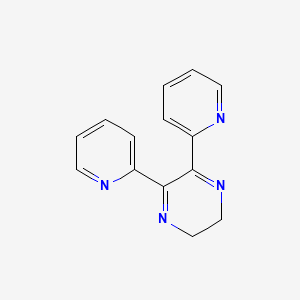
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine: is a heterocyclic organic compound with the molecular formula C14H12N4. It is known for its unique structure, which includes a pyrazine ring fused with two pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine typically involves the reaction of 2-pyridyl hydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 2,3-dihydro-5,6-di-2-pyridinylpyrazine.
Substitution: Formation of halogenated pyrazine derivatives.
科学的研究の応用
Coordination Chemistry
Metal Complexation:
Dhdpp serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. Notably, it has been used to prepare mononuclear metal derivatives such as [(dhdpp)MCl2]⋅xH2O where M can be palladium(II) or platinum(II). These complexes exhibit a "py-pyz" coordination mode involving both pyridine and pyrazine nitrogen atoms .
Spectroscopic Studies:
The complexes formed with dhdpp have been characterized using techniques such as X-ray powder diffraction, IR spectroscopy, and NMR spectroscopy. The stability and coordination behavior of these complexes make them suitable for applications in catalysis and material synthesis .
Medicinal Chemistry
Neurological Disorders:
Recent studies have indicated that dhdpp may have potential applications in treating neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, particularly as potential treatments for conditions like Alzheimer's disease and schizophrenia . The compound's ability to influence serotonin receptors has been highlighted as a mechanism for cognitive enhancement.
Antimicrobial Activity:
Dhdpp and its derivatives have been investigated for their antibacterial properties. Research has demonstrated that certain pyrazine derivatives exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
Materials Science
Luminescent Complexes:
Dhdpp has been employed in the preparation of luminescent metal complexes. For instance, it has been used to synthesize luminescent complexes with ruthenium(II) that exhibit interesting photophysical properties. These complexes are valuable in the development of sensors and light-emitting devices .
Supermolecular Structures:
The compound acts as a building block for supermolecular architectures. Its ability to form hydrogen bonds and coordinate with metal ions allows for the construction of complex molecular frameworks that can be utilized in nanotechnology and materials engineering .
Case Studies
作用機序
The mechanism of action of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
2,3-Bis(2-pyridyl)pyrazine: Similar structure but lacks the dihydro functionality.
Tetra-2-pyridinylpyrazine: Contains four pyridine rings, offering different coordination properties.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains a tetrazine ring, providing unique reactivity.
Uniqueness: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is unique due to its dihydro functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
25005-95-2 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC名 |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
InChIキー |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
正規SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Key on ui other cas no. |
25005-95-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















